

# 2-Benzylxy-5-fluorophenylboronic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2-Benzylxy-5-fluorophenylboronic  
acid

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An In-depth Technical Guide to **2-Benzylxy-5-fluorophenylboronic Acid**: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of **2-Benzylxy-5-fluorophenylboronic acid**, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and materials science. This document details the physicochemical properties, a key synthetic application with a detailed experimental protocol, and the logical workflow of its application in drug discovery.

## Physicochemical Properties

**2-Benzylxy-5-fluorophenylboronic acid** is a white to off-white crystalline powder.<sup>[1]</sup> Its key properties are summarized in the table below, providing essential data for its use in synthetic and research applications.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BFO <sub>3</sub>	[1][2][3][4]
Molecular Weight	246.04 g/mol	[1][2][4]
CAS Number	779331-47-4	[2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	106-114°C	[2]
Purity	Typically ≥98%	[5]
Storage Conditions	2 - 8 °C, under inert atmosphere	[1][5]

## Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of **2-Benzylxy-5-fluorophenylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including pharmaceuticals and advanced materials.[1] The fluorine and benzylxy substituents on the phenylboronic acid ring can influence the electronic properties and reactivity of the molecule, making it a valuable reagent for creating diverse chemical structures.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl halide with **2-Benzylxy-5-fluorophenylboronic acid**. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

### Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
- **2-Benzylxy-5-fluorophenylboronic acid** (1.2 equiv)

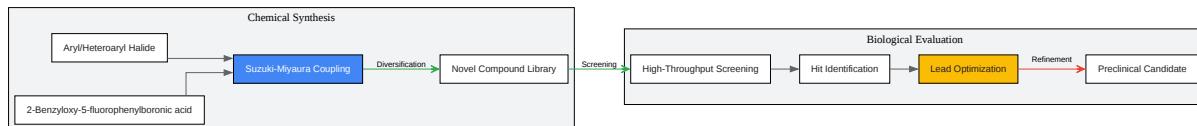
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.02 - 0.05 equiv)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) (2.0 - 3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

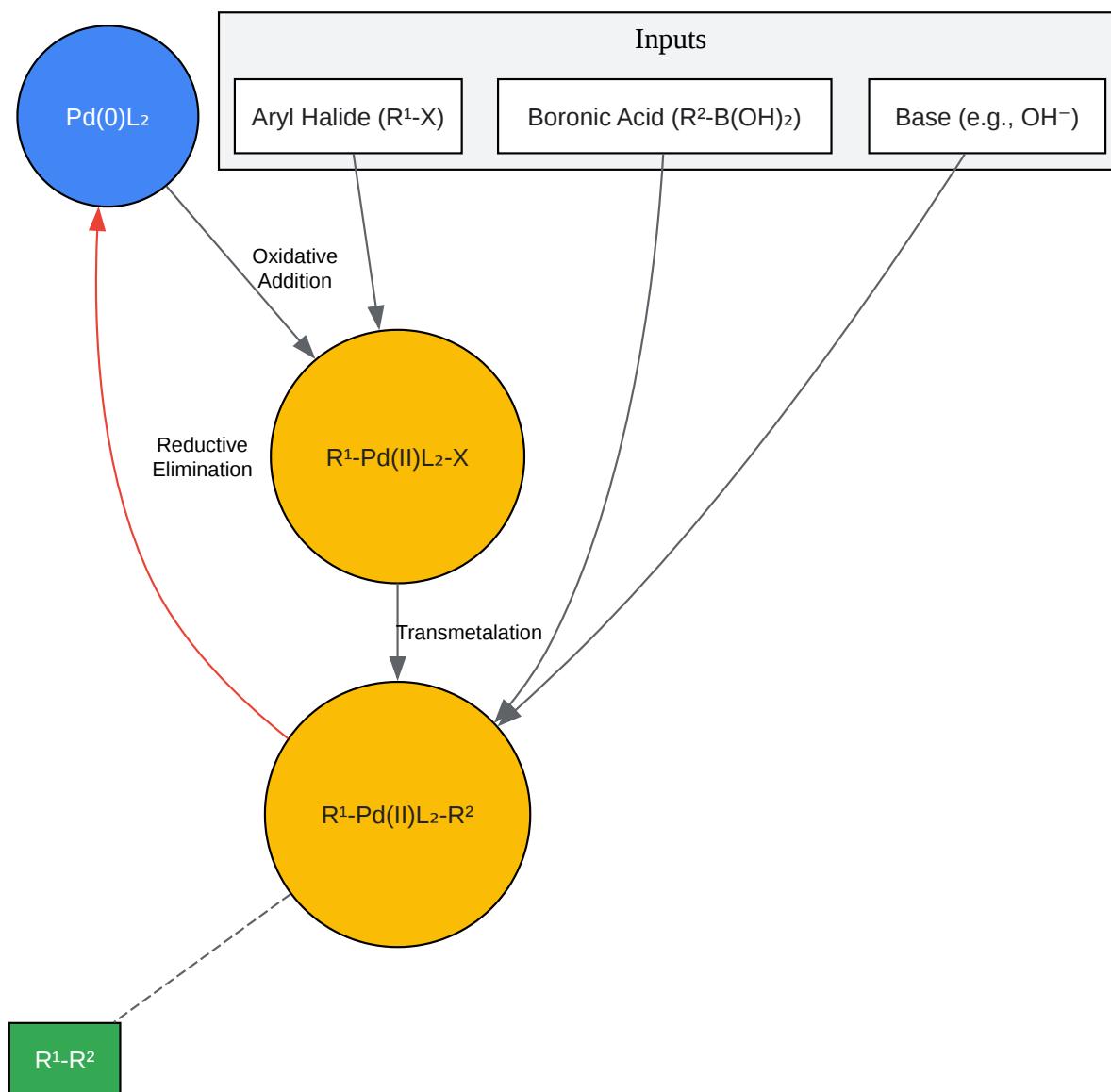
#### Procedure:

- To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), **2-Benzylxy-5-fluorophenylboronic acid** (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.02-0.05 equiv).
- Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and wash it with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

## Visualization of Chemical and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of using **2-Benzylxy-5-fluorophenylboronic acid** in drug discovery and the catalytic cycle of the Suzuki-Miyaura reaction.





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